3-(Oxolan-3-yl)benzoic acid
Description
It is a white crystalline powder that is soluble in organic solvents but insoluble in water
Properties
IUPAC Name |
3-(oxolan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDFXYGXUTXWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279590 | |
| Record name | Benzoic acid, 3-(tetrahydro-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-98-3 | |
| Record name | Benzoic acid, 3-(tetrahydro-3-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(tetrahydro-3-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxolan-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yl)benzoic acid typically involves the reaction of oxolane derivatives with benzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxolan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-(Oxolan-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Oxolane Derivatives: Compounds containing the oxolane ring, known for their diverse chemical reactivity.
Uniqueness: 3-(Oxolan-3-yl)benzoic acid is unique due to its combination of the benzoic acid moiety and the oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
3-(Oxolan-3-yl)benzoic acid, also known by its CAS number 1423034-98-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a benzoic acid moiety substituted with a 3-oxolanyl group. The presence of the oxolane (tetrahydrofuran) ring is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit varying degrees of antimicrobial activity. The following table summarizes findings related to its antimicrobial properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Bacillus subtilis | Moderate antibacterial activity | |
| Escherichia coli | Low antibacterial activity | |
| Candida albicans | Antifungal properties |
The compound showed selective activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been noted that certain benzoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. A detailed analysis of its anticancer properties is presented in the table below:
| Cancer Cell Line | Effect | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | Cytotoxicity observed | |
| A549 (Lung Cancer) | Moderate cytotoxicity | |
| HepG2 (Liver Cancer) | Significant cytotoxic effects |
Studies suggest that the presence of the oxolane ring may enhance the selectivity and efficacy of the compound against certain cancer types.
The proposed mechanism of action for this compound involves interaction with specific cellular targets, potentially modulating pathways related to cell proliferation and apoptosis. While detailed mechanistic studies are still needed, preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated various benzoic acid derivatives, including this compound, for their ability to inhibit bacterial growth. Results indicated that while some compounds were effective against Bacillus subtilis, others showed limited activity against Escherichia coli and fungi like Candida albicans .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 and HepG2 cells. The study highlighted the potential for further development as an anticancer agent, emphasizing the need for structure-activity relationship studies to optimize efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Oxolan-3-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing aryl-substituted benzoic acid derivatives. For this compound, coupling a boronic acid derivative (e.g., oxolane-substituted boronic ester) with a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid) using a palladium catalyst (e.g., PdCl₂) is effective. Optimization involves adjusting solvent polarity (e.g., THF/H₂O mixtures), temperature (70–90°C), and catalyst loading (1–5 mol%) to enhance yield . Post-synthesis purification via recrystallization or column chromatography is critical for isolating the product.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- LC-MS (Liquid Chromatography-Mass Spectrometry): Enables qualitative and quantitative analysis, confirming molecular weight (e.g., m/z 208.17 for C₁₀H₈O₅ derivatives) and detecting impurities .
- NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups and substituent positions. For example, aromatic protons in the oxolane ring appear as distinct multiplet signals (δ 4.5–5.0 ppm) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzothiazolone derivatives .
Q. How to ensure purity and stability of this compound during storage?
- Methodological Answer: Store the compound under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to limit photodegradation. Purity can be monitored periodically via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Validate computational results against experimental data from NIST Chemistry WebBook (e.g., dipole moments, IR spectra) . Molecular dynamics simulations further assess conformational stability in solvent environments.
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives by correlating proton-proton and proton-carbon couplings.
- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled precursors to track signal origins in crowded spectra.
- Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., benzisothiazolone intermediates) to assign ambiguous peaks .
Q. How to design experiments to assess the biological activity of this compound derivatives?
- Methodological Answer:
- In Vitro Assays: Test enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) using spectrophotometric methods. For example, monitor prostaglandin production via ELISA.
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values.
- SAR (Structure-Activity Relationship) Studies: Synthesize analogs with varying substituents (e.g., methyl, nitro groups) to identify pharmacophores .
Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?
- Methodological Answer:
- Catalyst Recovery: Palladium catalysts (e.g., PdCl₂) are costly; implement filtration or column-based recovery systems.
- Solvent Volume Reduction: Switch from batch to flow chemistry to minimize solvent waste.
- Purification: Replace column chromatography with fractional crystallization or centrifugal partition chromatography for large-scale purity .
Q. What are the mechanistic insights into the acid-catalyzed reactions involving this compound?
- Methodological Answer: Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., D₂O as solvent) to study proton transfer steps. Monitor intermediates via in situ FTIR or Raman spectroscopy. For example, acid-catalyzed esterification can be tracked by observing carbonyl stretching frequencies (1700–1750 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
